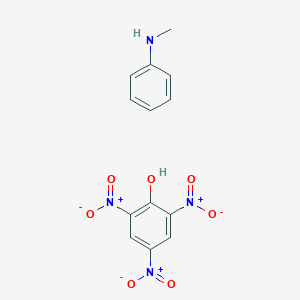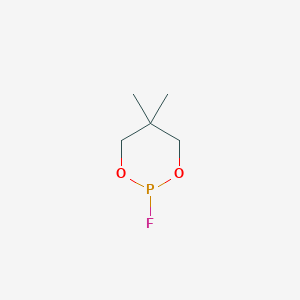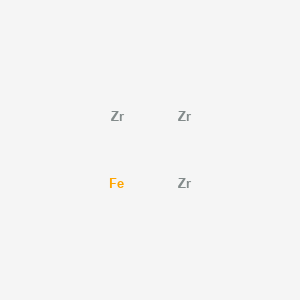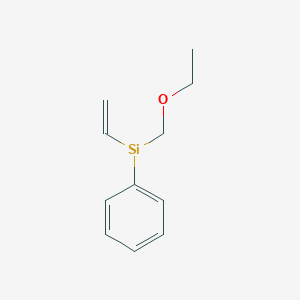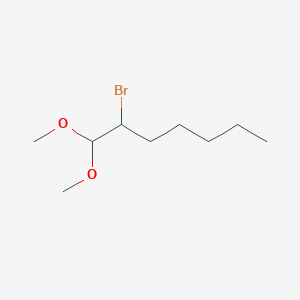![molecular formula C19H16O5 B14720938 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- CAS No. 6627-19-6](/img/structure/B14720938.png)
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxymethyl group and two methoxy groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- typically involves the reaction of 1,4-naphthoquinone with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
科学研究应用
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- involves its redox properties. The compound can undergo redox cycling, generating ROS such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress, affecting cellular processes and leading to cell death. The compound’s activity is often linked to its ability to interact with cellular proteins and enzymes, disrupting normal cellular functions .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2,3-Dimethoxy-1,4-naphthoquinone: A closely related compound with two methoxy groups on the naphthoquinone ring.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position.
Uniqueness
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is unique due to the presence of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
6627-19-6 |
|---|---|
分子式 |
C19H16O5 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
2-[(2,3-dimethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5/c1-23-16-9-5-8-13(19(16)24-2)18(22)14-10-15(20)11-6-3-4-7-12(11)17(14)21/h3-10,18,22H,1-2H3 |
InChI 键 |
OVDGJLVAQXABCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


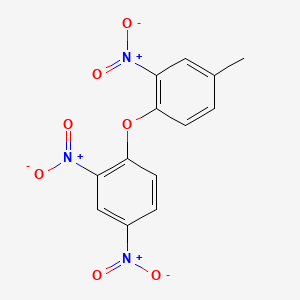
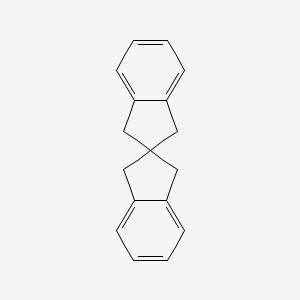
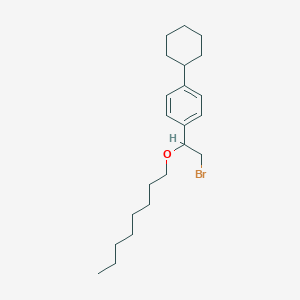
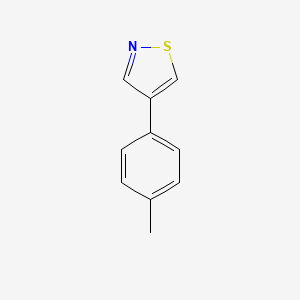
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
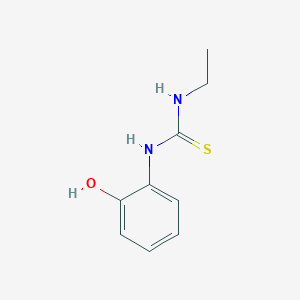
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
